molecular formula C18H23N3O4S B2937833 2-{[1-(2-Methoxy-5-methylbenzenesulfonyl)piperidin-4-yl]oxy}-5-methylpyrimidine CAS No. 2379977-54-3

2-{[1-(2-Methoxy-5-methylbenzenesulfonyl)piperidin-4-yl]oxy}-5-methylpyrimidine

Cat. No.: B2937833
CAS No.: 2379977-54-3
M. Wt: 377.46
InChI Key: MFIWNXUXFZOQOF-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(2-Methoxy-5-methylbenzenesulfonyl)piperidin-4-yl]oxy}-5-methylpyrimidine typically involves multiple steps, starting with the preparation of the piperidine and pyrimidine precursors. The key steps include:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-{[1-(2-Methoxy-5-methylbenzenesulfonyl)piperidin-4-yl]oxy}-5-methylpyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-{[1-(2-Methoxy-5-methylbenzenesulfonyl)piperidin-4-yl]oxy}-5-methylpyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[1-(2-Methoxy-5-methylbenzenesulfonyl)piperidin-4-yl]oxy}-5-methylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl group is believed to play a crucial role in its binding affinity and specificity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may modulate signaling pathways involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[1-(2-Methoxy-5-methylbenzenesulfonyl)piperidin-4-yl]oxy}-5-methylpyrimidine is unique due to the presence of both methoxy and methyl groups on the benzenesulfonyl moiety, which may confer distinct chemical and biological properties compared to its analogs. This structural uniqueness can influence its reactivity, binding affinity, and overall efficacy in various applications .

Properties

IUPAC Name

2-[1-(2-methoxy-5-methylphenyl)sulfonylpiperidin-4-yl]oxy-5-methylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O4S/c1-13-4-5-16(24-3)17(10-13)26(22,23)21-8-6-15(7-9-21)25-18-19-11-14(2)12-20-18/h4-5,10-12,15H,6-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFIWNXUXFZOQOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCC(CC2)OC3=NC=C(C=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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